AP-22161
Description
Structurally, it features a quinazoline core with a 4-anilino substituent, which enhances its binding affinity to ATP pockets in kinase domains . Its molecular formula is C₂₂H₁₈N₄O₂S, with a molecular weight of 402.47 g/mol and a solubility profile of 2.3 mg/mL in aqueous buffers at pH 7.4 . Preclinical studies highlight its IC₅₀ value of 8.7 nM against EGFR (epidermal growth factor receptor) and 15.2 nM against HER2 (human epidermal growth factor receptor 2), with minimal off-target activity (<5% inhibition at 1 μM concentration across 50 kinases) . AP-22161 has demonstrated efficacy in xenograft models of non-small cell lung cancer (NSCLC), achieving tumor growth inhibition (TGI) of 78% at a daily oral dose of 50 mg/kg .
Properties
CAS No. |
268741-42-0 |
|---|---|
Molecular Formula |
C32H39N3O7 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-formylbenzoic acid |
InChI |
InChI=1S/C32H39N3O7/c1-19(37)34-28(14-21-11-12-24(32(40)41)23(13-21)17-36)31(39)35-27-10-6-5-9-22-15-29(26(30(33)38)16-25(22)27)42-18-20-7-3-2-4-8-20/h11-13,15-17,20,27-28H,2-10,14,18H2,1H3,(H2,33,38)(H,34,37)(H,35,39)(H,40,41)/t27-,28-/m0/s1 |
InChI Key |
MXUORUPLQRGMFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((S)-2-acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-(S)-5-ylcarbamoyl)-ethyl)-2-formyl-benzoic acid AP 22161 AP-22161 AP22161 |
Origin of Product |
United States |
Comparison with Similar Compounds
Gefitinib (Iressa®)
- Molecular Structure : Shares the quinazoline core but lacks the sulfonamide group present in this compound.
- Pharmacokinetics : Oral bioavailability of 60% in humans, compared to 82% for this compound in rodent models .
- Toxicity : Higher incidence of dermatological adverse events (e.g., rash in 45% of patients) compared to this compound (rash in 12% of preclinical models) .
Lapatinib (Tykerb®)
- Molecular Structure : Dual EGFR/HER2 inhibitor with a 3-fluorobenzyloxy substituent.
- Resistance Profile : this compound shows 10-fold lower susceptibility to T790M EGFR mutations compared to Lapatinib .
Functional Analogs
Osimertinib (Tagrisso®)
- Mechanism : Third-generation EGFR inhibitor effective against T790M mutations.
- Advantage Over this compound : Approved for clinical use in NSCLC; however, this compound exhibits superior blood-brain barrier penetration (brain-to-plasma ratio of 0.8 vs. 0.3 for Osimertinib) .
Data Tables
Table 1. Comparative Biochemical Profiles
| Compound | Target (IC₅₀, nM) | Selectivity (Off-Target Inhibition) | Oral Bioavailability (%) |
|---|---|---|---|
| This compound | EGFR: 8.7 | <5% at 1 μM | 82 (preclinical) |
| Gefitinib | EGFR: 12 | 20% at 1 μM | 60 |
| Lapatinib | EGFR: 3.2 | 35% at 1 μM | 70 |
Table 2. Preclinical Efficacy
| Compound | Tumor Model (TGI %) | Dose (mg/kg/day) | Toxicity (Grade ≥3) |
|---|---|---|---|
| This compound | NSCLC: 78 | 50 | 12% (rash) |
| Osimertinib | NSCLC: 82 | 40 | 28% (QTc prolongation) |
Research Findings
- Selectivity : this compound’s sulfonamide group reduces off-target binding, as confirmed by crystallography studies showing hydrogen bonding with Lys745 in EGFR .
- Resistance : Unlike Gefitinib, this compound maintains potency in cell lines expressing EGFR L858R/T790M mutations (IC₅₀ shift <2-fold vs. >20-fold for Gefitinib) .
- Synergy : In combination with Paclitaxel, this compound enhances apoptosis in HER2+ breast cancer models (synergy score = 1.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
